Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-
Brand Name: Vulcanchem
CAS No.: 73953-71-6
VCID: VC9874406
InChI: InChI=1S/C14H20ClN3O2/c15-12-2-4-13(5-3-12)17-14(19)16-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-11H2,(H2,16,17,19)
SMILES: C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

CAS No.: 73953-71-6

Cat. No.: VC9874406

Molecular Formula: C14H20ClN3O2

Molecular Weight: 297.78 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- - 73953-71-6

Specification

CAS No. 73953-71-6
Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)urea
Standard InChI InChI=1S/C14H20ClN3O2/c15-12-2-4-13(5-3-12)17-14(19)16-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-11H2,(H2,16,17,19)
Standard InChI Key ZDXDBWOQLMRZPB-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- is systematically named 1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)urea under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number73953-71-6
Molecular FormulaC14H20ClN3O2\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}
Molecular Weight297.78 g/mol
SMILESC1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl
InChIKeyZDXDBWOQLMRZPB-UHFFFAOYSA-N

The SMILES string highlights the urea backbone (NC(=O)N\text{NC(=O)N}) flanked by a 4-chlorophenyl group and a 3-morpholinopropyl chain .

Structural Analysis

The compound’s structure comprises three distinct regions:

  • Aromatic Domain: A p-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) contributes hydrophobicity and electronic effects via the chlorine substituent.

  • Urea Linkage: The NHC(=O)NH-\text{NH}-\text{C(=O)}-\text{NH}- moiety enables hydrogen bonding and participation in supramolecular interactions.

  • Morpholinopropyl Chain: A propyl spacer connects the urea to a morpholine ring (C4H9NO\text{C}_4\text{H}_9\text{NO}), enhancing solubility in polar solvents .

X-ray crystallography data (CCDC 191490) for analogous urea derivatives reveal planar urea groups and intermolecular hydrogen-bonding networks, which may influence crystallization behavior .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Morpholinopropylamine Preparation: Morpholine reacts with 3-bromopropylamine hydrobromide under nucleophilic substitution to yield 3-morpholinopropylamine.

  • Urea Formation: The amine reacts with 4-chlorophenyl isocyanate (ClC6H4NCO\text{ClC}_6\text{H}_4\text{NCO}) in anhydrous tetrahydrofuran (THF), forming the urea linkage .

Reaction Scheme:

Morpholine+3-Bromopropylamine3-Morpholinopropylamine3-Morpholinopropylamine+4-Chlorophenyl IsocyanateUrea Derivative+HBr\text{Morpholine} + \text{3-Bromopropylamine} \rightarrow \text{3-Morpholinopropylamine} \\ \text{3-Morpholinopropylamine} + \text{4-Chlorophenyl Isocyanate} \rightarrow \text{Urea Derivative} + \text{HBr}

Industrial Optimization

Commercial production emphasizes:

  • Catalyst Use: Triethylamine catalyzes the urea-forming step, achieving yields >85% .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >99% purity, as specified by suppliers .

  • Scalability: Continuous-flow reactors minimize byproducts in large-scale synthesis.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s urea and morpholine motifs are pivotal in drug design:

  • Antifungal Agents: Serves as a precursor to azole derivatives targeting fungal lanosterol 14α-demethylase .

  • Kinase Inhibitors: The morpholine ring enhances binding to ATP pockets in kinases, as seen in oncology candidates .

Agrochemical Uses

  • Herbicides: Functionalized ureas disrupt plant cellulose biosynthesis, offering weed control .

  • Insect Growth Regulators: Modifies chitin synthesis pathways in insects, as demonstrated in patent US20180016210A1 (excluded per guidelines).

Polymer Science

Incorporated into polyurea coatings, the compound improves adhesion and chemical resistance due to its aromatic rigidity .

Physical and Chemical Properties

PropertyValueSource
AppearanceLiquid (room temperature)
Purity≥99% (HPLC)
Storage Conditions2–8°C in inert atmosphere
SolubilitySoluble in DMSO, THF; insoluble in water

Thermal Stability: Differential scanning calorimetry (DSC) of analogous ureas shows decomposition onset at ~200°C, suggesting moderate thermal resilience .

SupplierPurityPackagingPrice Range (USD/g)
Chemlyte Solutions (China)99%100 g–1 kg50–200
Zibo Hangyu Biotechnology (China)99%Custom45–180
Weifang Yangxu Group (China)99%1 mg–100 g100–500

Future Research Directions

  • Biological Profiling: Evaluate antimicrobial efficacy against resistant strains.

  • Material Science: Explore use in self-healing polymers via dynamic urea bonds.

  • Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

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